molecular formula C10H11NO4 B11715378 Methyl 4-(2-Nitroethyl)benzoate

Methyl 4-(2-Nitroethyl)benzoate

Cat. No.: B11715378
M. Wt: 209.20 g/mol
InChI Key: SHJKNENLTXTSRO-UHFFFAOYSA-N
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Description

Methyl 4-(2-Nitroethyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to an ethyl chain, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(2-Nitroethyl)benzoate can be synthesized through a multi-step process involving nitration, esterification, and alkylation reactions. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by the alkylation of the nitro group with ethyl bromide under basic conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale nitration and esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-Nitroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium hydroxide, hydrochloric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed:

Scientific Research Applications

Methyl 4-(2-Nitroethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Methyl 4-methoxybenzoate
  • 4-Methoxybenzaldehyde
  • 2-Nitroethylbenzene

Comparison: Methyl 4-(2-Nitroethyl)benzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-(2-nitroethyl)benzoate

InChI

InChI=1S/C10H11NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-5H,6-7H2,1H3

InChI Key

SHJKNENLTXTSRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC[N+](=O)[O-]

Origin of Product

United States

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